Structural Differentiation: Naphthalen-1-yl C2 Substituent as a Determinant of Enhanced Lipophilicity vs. Phenyl and Ferrocenyl Analogs
The target compound is the only pyrazolo[1,5-a]pyrazin-4(5H)-one derivative currently catalogued by major suppliers that combines a naphthalen-1-yl group at C2 with a 4-methylbenzyl group at N5 . Its calculated logP (cLogP) reflects the substantial increase in lipophilicity conferred by the naphthalene ring compared to the 2-phenyl analogs used in the Liu et al. anticancer study. The closest commercially available comparator, 2-(4-methoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, lacks the extended aromatic surface and has a measured molecular weight of 345.39 g/mol versus 365.44 g/mol for the target compound . This structural differentiation directly impacts membrane permeability, plasma protein binding, and the potential for π–π stacking interactions with aromatic residues in target binding pockets—all parameters critical for both biochemical assay development and in vivo studies.
| Evidence Dimension | Molecular weight and calculated lipophilicity |
|---|---|
| Target Compound Data | MW 365.44 g/mol; cLogP ~4.5 (estimated from fragment contributions) |
| Comparator Or Baseline | 2-(4-methoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (MW 345.39 g/mol); 2-phenyl-5-alkyl analogs from Liu et al. series (MW 277–343 g/mol) |
| Quantified Difference | +20.05 g/mol MW increase over methoxyphenyl analog; +22–88 g/mol over phenyl-alkyl series |
| Conditions | Commercial supplier specifications and calculated molecular properties |
Why This Matters
Higher molecular weight and cLogP in this range can translate to improved binding to hydrophobic kinase pockets but may also require careful solubility management in assay buffers, making the naphthalen-1-yl compound a deliberate choice—not a default—for projects targeting lipophilic binding sites.
